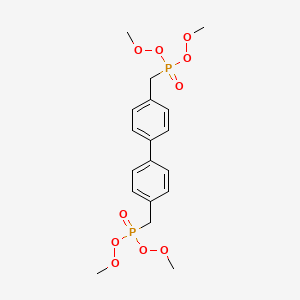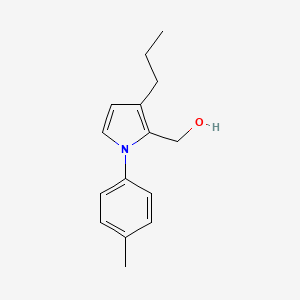
(3-propyl-1-(p-tolyl)-1H-pyrrol-2-yl)methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-propyl-1-(p-tolyl)-1H-pyrrol-2-yl)methanol is an organic compound that belongs to the class of pyrroles. Pyrroles are five-membered heterocyclic aromatic compounds containing one nitrogen atom. This specific compound features a propyl group at the third position, a p-tolyl group at the first position, and a hydroxymethyl group at the second position of the pyrrole ring. The presence of these substituents imparts unique chemical and physical properties to the compound, making it of interest in various fields of research and industry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-propyl-1-(p-tolyl)-1H-pyrrol-2-yl)methanol can be achieved through several synthetic routes. One common method involves the reaction of p-tolylhydrazine with 3-propyl-2,5-dimethoxytetrahydrofuran in the presence of an acid catalyst to form the pyrrole ring. The resulting intermediate is then subjected to a reduction reaction using sodium borohydride to yield the desired this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts such as palladium on carbon can enhance the efficiency of the reduction step, while automated systems can ensure precise control over reaction parameters.
化学反应分析
Types of Reactions
(3-propyl-1-(p-tolyl)-1H-pyrrol-2-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be further reduced to form the corresponding alkane.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Reagents such as nitric acid, sulfuric acid, and halogens (chlorine, bromine) are used for electrophilic substitution reactions.
Major Products Formed
Oxidation: The major products include (3-propyl-1-(p-tolyl)-1H-pyrrol-2-yl)aldehyde and (3-propyl-1-(p-tolyl)-1H-pyrrol-2-yl)carboxylic acid.
Reduction: The major product is (3-propyl-1-(p-tolyl)-1H-pyrrol-2-yl)methane.
Substitution: Products include nitrated, sulfonated, and halogenated derivatives of the original compound.
科学研究应用
(3-propyl-1-(p-tolyl)-1H-pyrrol-2-yl)methanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of (3-propyl-1-(p-tolyl)-1H-pyrrol-2-yl)methanol involves its interaction with specific molecular targets and pathways. The hydroxymethyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The aromatic ring can participate in π-π interactions with other aromatic systems, affecting the compound’s binding affinity and specificity.
相似化合物的比较
Similar Compounds
(3-propyl-1-phenyl-1H-pyrrol-2-yl)methanol: Similar structure but with a phenyl group instead of a p-tolyl group.
(3-propyl-1-(m-tolyl)-1H-pyrrol-2-yl)methanol: Similar structure but with a m-tolyl group instead of a p-tolyl group.
(3-propyl-1-(o-tolyl)-1H-pyrrol-2-yl)methanol: Similar structure but with an o-tolyl group instead of a p-tolyl group.
Uniqueness
The presence of the p-tolyl group in (3-propyl-1-(p-tolyl)-1H-pyrrol-2-yl)methanol imparts unique steric and electronic properties, influencing its reactivity and interactions with other molecules. This makes it distinct from its analogs with different substituents on the aromatic ring.
属性
分子式 |
C15H19NO |
|---|---|
分子量 |
229.32 g/mol |
IUPAC 名称 |
[1-(4-methylphenyl)-3-propylpyrrol-2-yl]methanol |
InChI |
InChI=1S/C15H19NO/c1-3-4-13-9-10-16(15(13)11-17)14-7-5-12(2)6-8-14/h5-10,17H,3-4,11H2,1-2H3 |
InChI 键 |
YYUCILKXOZFQOB-UHFFFAOYSA-N |
规范 SMILES |
CCCC1=C(N(C=C1)C2=CC=C(C=C2)C)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


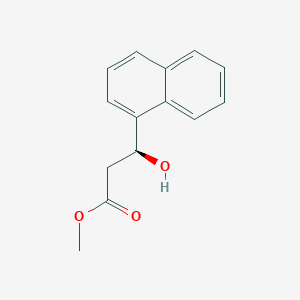
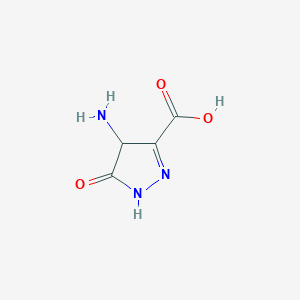

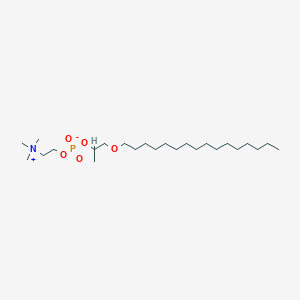
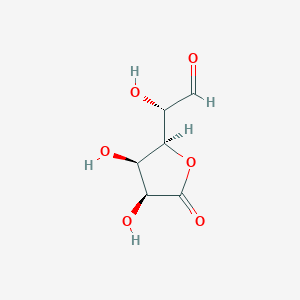
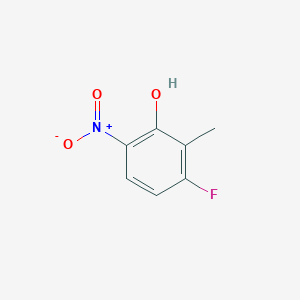
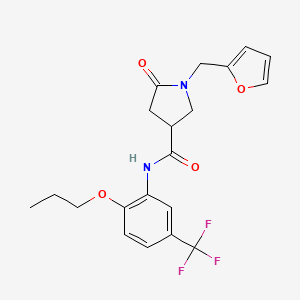
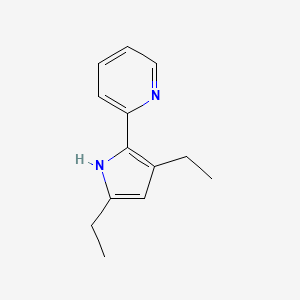
![Isoxazolo[5,4-b]pyridine-3-methanamine](/img/structure/B15203806.png)

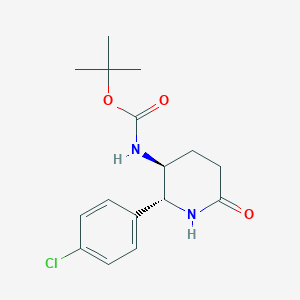
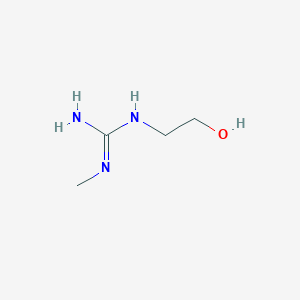
![1-Methyl-2-oxabicyclo[2.2.2]octan-4-amine](/img/structure/B15203826.png)
